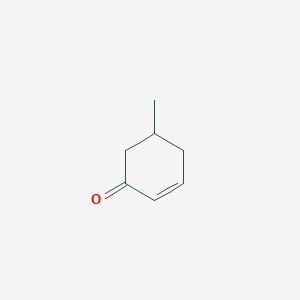

2-Cyclohexen-1-one, 5-methyl-

概要

説明

“2-Cyclohexen-1-one, 5-methyl-” is a natural product found in Evernia prunastri . It has the molecular formula C7H10O and a molecular weight of 110.15 g/mol . The IUPAC name for this compound is 5-methylcyclohex-2-en-1-one .

Synthesis Analysis

While specific synthesis methods for “2-Cyclohexen-1-one, 5-methyl-” were not found in the search results, it’s worth noting that cyclohexenones, in general, are versatile electrophiles employed in a range of addition reactions .

Molecular Structure Analysis

The molecular structure of “2-Cyclohexen-1-one, 5-methyl-” can be represented by the InChI string: InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 . The Canonical SMILES for this compound is CC1CC=CC(=O)C1 .

Physical And Chemical Properties Analysis

The computed properties of “2-Cyclohexen-1-one, 5-methyl-” include a molecular weight of 110.15 g/mol, XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 110.073164938 g/mol, Monoisotopic Mass of 110.073164938 g/mol, Topological Polar Surface Area of 17.1 Ų, Heavy Atom Count of 8, and Complexity of 124 .

科学的研究の応用

Synthetic Intermediate in Organic Chemistry

5-Methylcyclohex-2-en-1-one serves as a versatile synthetic intermediate in organic chemistry. Its structure allows for various chemical reactions, making it a valuable compound for constructing more complex molecules. For instance, it can undergo Michael addition with nucleophiles, facilitating the synthesis of a wide range of products .

Flavor and Fragrance Industry

This compound is used in the flavor and fragrance industry due to its characteristic scent. It imparts a warm, spicy aroma that is reminiscent of cloves and ginger, making it a popular choice for perfumes, colognes, and flavoring agents .

Pharmaceutical Research

In pharmaceutical research, 5-methylcyclohex-2-en-1-one is explored for its potential medicinal properties. It can be a precursor for the synthesis of various pharmacologically active molecules, including anti-inflammatory and analgesic agents .

Material Science

The compound’s unique chemical properties are exploited in material science. It can be used to synthesize polymers with specific characteristics, such as increased flexibility or enhanced thermal stability .

Agricultural Chemistry

5-Methylcyclohex-2-en-1-one finds applications in agricultural chemistry as well. It can be used to create pheromones or other compounds that act as insect attractants or repellents, contributing to pest control strategies .

Catalysis

In catalysis, this compound can act as a ligand or a co-catalyst in various catalytic processes. Its ability to stabilize transition states and facilitate reactions makes it a valuable asset in developing new catalytic methods .

Safety and Hazards

While specific safety and hazard information for “2-Cyclohexen-1-one, 5-methyl-” was not found in the search results, general precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It’s known that this compound is generally used as a reagent or intermediate to derive other organic compounds .

Mode of Action

As an unsaturated molecule, it can undergo oxidation with several oxidizing agents . For instance, it can undergo ozonolysis to release either atomic oxygen or a hydroxyl radical .

Biochemical Pathways

It’s known that cyclic olefins like methylcyclohexenes can come together to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .

Result of Action

It’s known that this compound is an intermediate for 4-{1-Hydroxy-2-[3-(4-hydroxyphenyl)-5-methylcyclohexylamino]ethyl}phenol Hydrochloride, which is an impurity of Ractopamine .

Action Environment

It’s known that the compound is a clear, liquid, colorless substance .

特性

IUPAC Name |

5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICQYZVEPBJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334957 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexen-1-one, 5-methyl- | |

CAS RN |

7214-50-8 | |

| Record name | 2-Cyclohexen-1-one, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

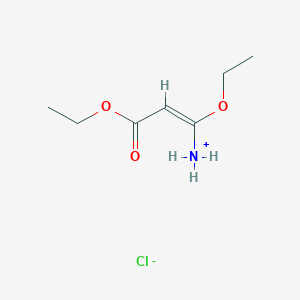

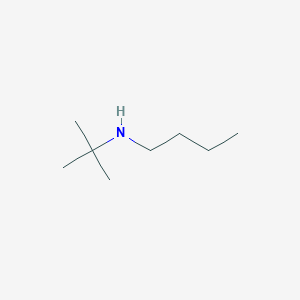

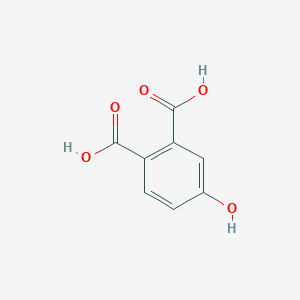

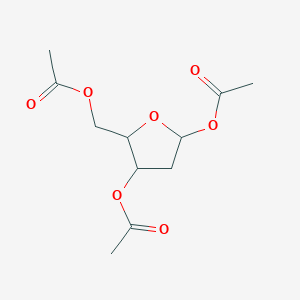

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions that 5-Methylcyclohex-2-en-1-one undergoes?

A1: 5-Methylcyclohex-2-en-1-one is susceptible to various reactions due to its structural features:

Q2: How does the stereochemistry of 5-Methylcyclohex-2-en-1-one influence its reactivity?

A2: The methyl group at the C5 position in 5-Methylcyclohex-2-en-1-one plays a crucial role in directing the stereochemical outcome of reactions. In Diels-Alder reactions, this methyl group induces steric hindrance, favoring the approach of the diene from the less hindered face, leading to a specific stereoisomer of the product. [] This inherent stereochemical control is particularly useful in building complex molecules with defined stereochemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)